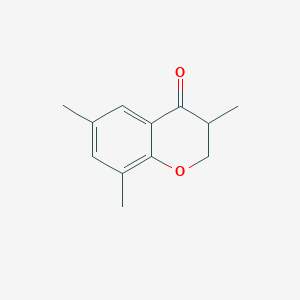
3,6,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable building block in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic methods have been developed for the preparation of chroman-4-one derivatives, including 3,6,8-Trimethylchroman-4-one. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. These methods may include the use of advanced catalysts and reaction conditions to improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3,6,8-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the chroman-4-one ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
3,6,8-Trimethylchroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and agrochemicals
作用机制
The mechanism of action of 3,6,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Chroman-4-one: The parent compound, known for its diverse biological activities.
Flavanone: A similar compound with a different substitution pattern, also exhibiting significant biological activities.
Isoflavone: Another related compound with a different structural arrangement, known for its estrogenic activity.
Uniqueness
3,6,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
61995-65-1 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
3,6,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-8(2)12-10(5-7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |
InChI 键 |
JBFDUXVKVSDDHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1COC2=C(C=C(C=C2C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



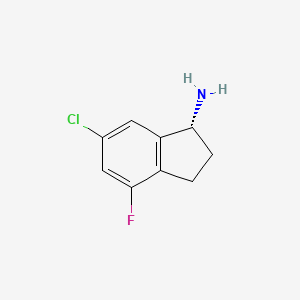
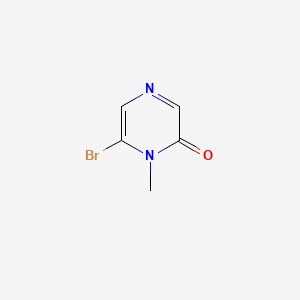
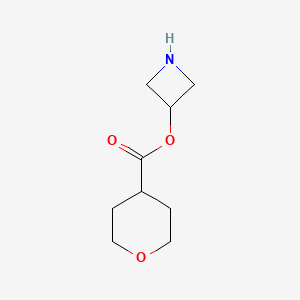
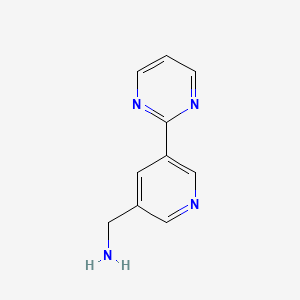
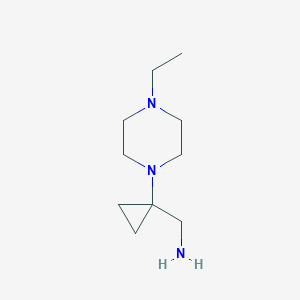
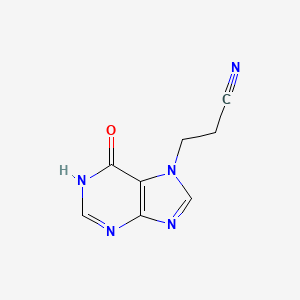
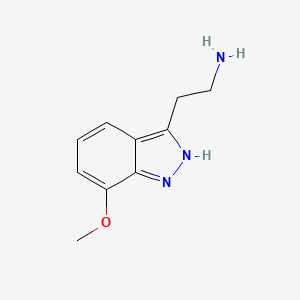

![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
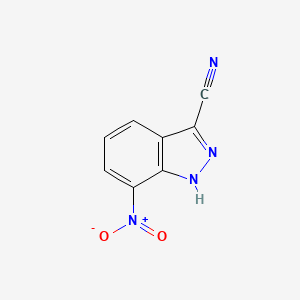
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
